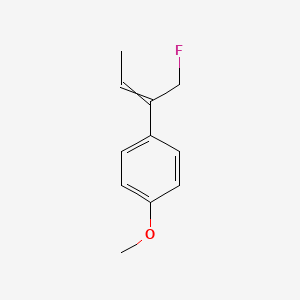
1-(1-Fluorobut-2-en-2-yl)-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Fluorobut-2-en-2-yl)-4-methoxybenzene is an organic compound with a unique structure that combines a fluorinated butenyl group with a methoxy-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Fluorobut-2-en-2-yl)-4-methoxybenzene typically involves the reaction of 4-methoxybenzene with a fluorinated butenyl precursor under specific conditions. The reaction may require a catalyst to facilitate the formation of the desired product. Commonly used catalysts include palladium or platinum-based compounds.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity, often involving precise temperature control and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Fluorobut-2-en-2-yl)-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-(1-Fluorobut-2-en-2-yl)-4-methoxybenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Fluorobut-2-en-2-yl)-4-methoxybenzene involves its interaction with specific molecular targets. The fluorinated butenyl group can interact with enzymes and receptors, potentially modulating their activity. The methoxy group may enhance the compound’s solubility and bioavailability, facilitating its effects on biological systems.
Comparison with Similar Compounds
- 1-(1-Fluorobut-2-en-2-yl)naphthalene
- 1-(1-Fluoromethyl-1-propenyl)-2-methoxybenzene
Comparison: 1-(1-Fluorobut-2-en-2-yl)-4-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it valuable for specific applications.
Biological Activity
1-(1-Fluorobut-2-en-2-yl)-4-methoxybenzene, a fluorinated organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The introduction of fluorine into organic molecules often enhances their pharmacological properties, including increased metabolic stability, lipophilicity, and bioactivity. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C12H13F
- Molecular Weight : 192.23 g/mol
Synthesis
The synthesis of this compound can be achieved through various methods, including metalation-electrophilic fluorination techniques. Recent studies have demonstrated high yields of conjugated fluoro enynes using Julia-Kocienski reagents under mild conditions, which can be adapted for synthesizing this specific compound .
The biological activity of fluorinated compounds like this compound is often attributed to the following mechanisms:
- Inhibition of Enzymatic Activity : Fluorinated compounds can act as enzyme inhibitors by mimicking natural substrates. For instance, the presence of fluorine can enhance binding affinity due to the strong C-F bond, which increases metabolic stability .
- Alteration of Lipophilicity : The introduction of fluorine significantly alters the lipophilicity of organic molecules, facilitating better membrane permeability and absorption in biological systems .
Case Studies
Several studies have highlighted the biological implications of similar fluorinated compounds:
- Fluoroacetate and Enzyme Inhibition : Research indicates that fluoroacetate can irreversibly inhibit aconitase in the citric acid cycle, demonstrating how fluorinated compounds can disrupt metabolic pathways .
- Fluorosteroids : The introduction of fluorine into steroid frameworks has shown to enhance biological activity beyond that of their non-fluorinated counterparts. This has implications for drug design in treating hormonal imbalances .
- Synthesis and Reactivity Studies : A study on the reactivity of gem-dihalovinyl systems revealed that fluorinated analogues exhibit distinct reactivity patterns compared to their non-fluorinated versions, which could be leveraged in synthetic applications .
Data Table: Biological Activities and Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 192.23 g/mol |
| Lipophilicity | Increased due to C-F bonds |
| Enzyme Inhibition Potential | High (specific targets vary) |
| Synthesis Yield | High (up to 85% in certain conditions) |
| Biological Activity | Antimicrobial, enzyme inhibition |
Properties
CAS No. |
637041-31-7 |
|---|---|
Molecular Formula |
C11H13FO |
Molecular Weight |
180.22 g/mol |
IUPAC Name |
1-(1-fluorobut-2-en-2-yl)-4-methoxybenzene |
InChI |
InChI=1S/C11H13FO/c1-3-9(8-12)10-4-6-11(13-2)7-5-10/h3-7H,8H2,1-2H3 |
InChI Key |
HSDJGRZNKWRLFT-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(CF)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















